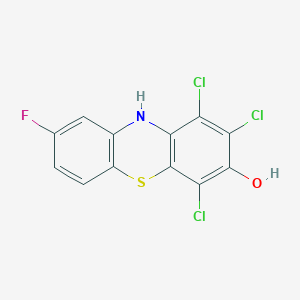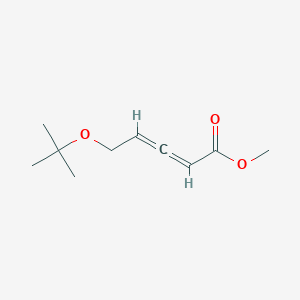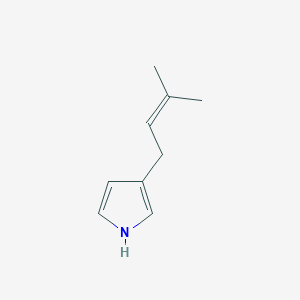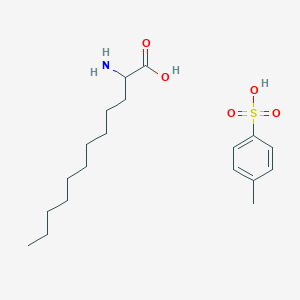![molecular formula C16H14Cl3GeNO3 B14355513 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid CAS No. 92522-64-0](/img/structure/B14355513.png)
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is an organogermanium compound that features a benzoic acid moiety linked to a trichlorogermyl-substituted phenylpropane amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid typically involves multiple steps:
Formation of the Amide Linkage: This can be achieved by reacting 3-phenylpropanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Trichlorogermyl Group: The trichlorogermyl group can be introduced via a substitution reaction using trichlorogermane (GeCl3H) in the presence of a suitable catalyst.
Coupling with Benzoic Acid: The final step involves coupling the trichlorogermyl-substituted amide with benzoic acid, possibly using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trichlorogermyl group can be oxidized to form higher oxidation state germanium compounds.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The trichlorogermyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms in the trichlorogermyl group.
Major Products
Oxidation: Higher oxidation state germanium compounds.
Reduction: The corresponding amine.
Substitution: Substituted germanium compounds with various functional groups.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid involves its interaction with molecular targets through its functional groups. The trichlorogermyl group can form stable complexes with various biological molecules, potentially inhibiting or modifying their activity. The benzoic acid moiety can interact with enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-[3-Phenyl-3-(trichlorosilyl)propanamido]benzoic acid: Similar structure but with a silicon atom instead of germanium.
2-[3-Phenyl-3-(trichlorostannyl)propanamido]benzoic acid: Similar structure but with a tin atom instead of germanium.
Uniqueness
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium atom can form more stable complexes with certain biological molecules, potentially leading to different biological activities and applications.
Properties
CAS No. |
92522-64-0 |
|---|---|
Molecular Formula |
C16H14Cl3GeNO3 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-[(3-phenyl-3-trichlorogermylpropanoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14Cl3GeNO3/c17-20(18,19)13(11-6-2-1-3-7-11)10-15(22)21-14-9-5-4-8-12(14)16(23)24/h1-9,13H,10H2,(H,21,22)(H,23,24) |
InChI Key |
KBJDTUHJMOMEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)O)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


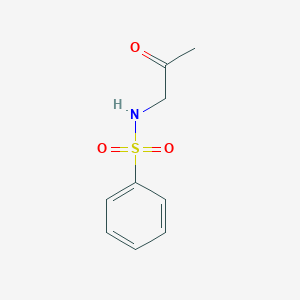
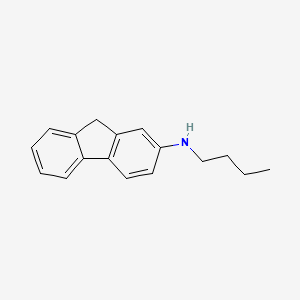
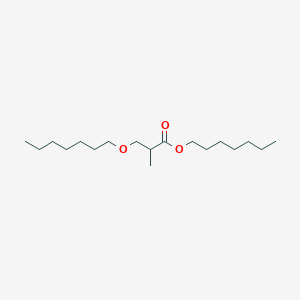

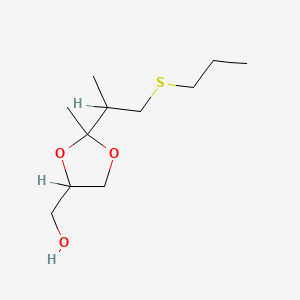
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)

